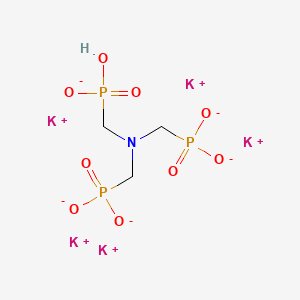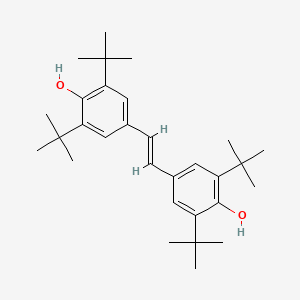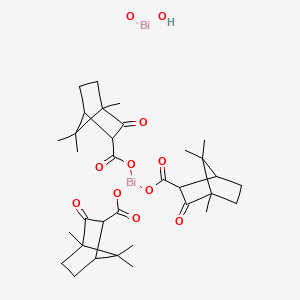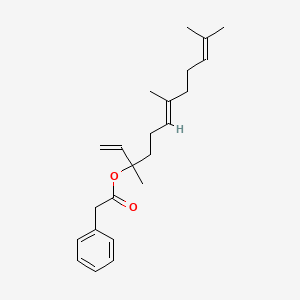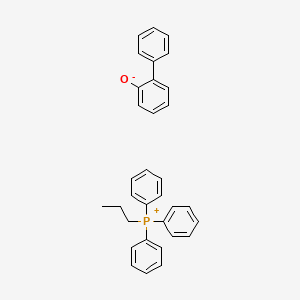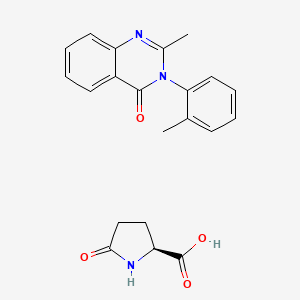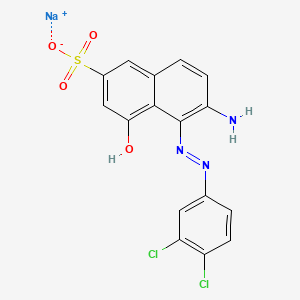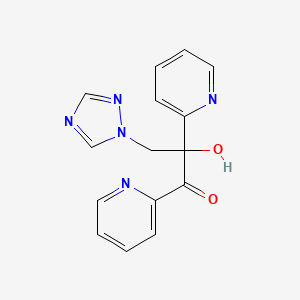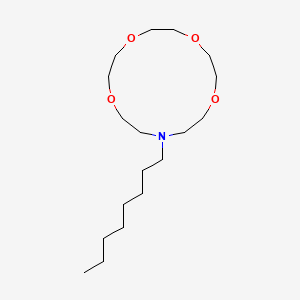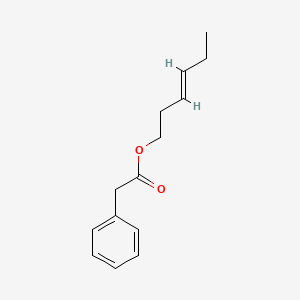
3-Hexenyl phenylacetate, (3E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexenyl phenylacetate, (3E)-, also known as (3E)-3-Hexenyl phenylacetate, is an organic compound with the molecular formula C14H18O2. It is an ester formed from the reaction between 3-hexen-1-ol and phenylacetic acid. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexenyl phenylacetate, (3E)-, typically involves the esterification of 3-hexen-1-ol with phenylacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of 3-Hexenyl phenylacetate, (3E)-, can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexenyl phenylacetate, (3E)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid or 3-hexenoic acid.
Reduction: 3-Hexen-1-ol and phenylmethanol.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hexenyl phenylacetate, (3E)-, has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s pleasant aroma makes it useful in behavioral studies involving olfactory responses in animals.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in aromatherapy.
Industry: It is widely used in the fragrance and flavor industries to impart fruity and floral notes to products
Wirkmechanismus
The mechanism of action of 3-Hexenyl phenylacetate, (3E)-, primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-3-Hexenyl phenylacetate: Another isomer with similar chemical properties but different spatial arrangement.
Phenyl acetate: A simpler ester with a similar aromatic profile but lacking the hexenyl group.
Hexyl phenylacetate: Similar structure but with a saturated hexyl chain instead of the unsaturated hexenyl group
Uniqueness
3-Hexenyl phenylacetate, (3E)-, stands out due to its unique combination of an unsaturated hexenyl chain and a phenylacetate ester group. This structure imparts distinct chemical reactivity and olfactory properties, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
1824720-88-8 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
[(E)-hex-3-enyl] 2-phenylacetate |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3/b4-3+ |
InChI-Schlüssel |
FJKFIIYSBXHBCT-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C=C/CCOC(=O)CC1=CC=CC=C1 |
Kanonische SMILES |
CCC=CCCOC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




